ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate
Description
Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate is a piperazine derivative characterized by a substituted acetamide moiety and an ethyl ester group. This compound belongs to a class of heterocyclic molecules frequently explored in medicinal chemistry as intermediates for synthesizing bioactive agents, including protease inhibitors and antimicrobial compounds.
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-13(19)10-12-14(20)16-8-9-18(12)15(21)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESEFXDRIVONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of aniline with ethyl chloroacetate in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the anilinocarbonyl group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
This compound has garnered attention for its potential as a lead compound in the development of new therapeutic agents. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties. The piperazine moiety is particularly noteworthy due to its ability to interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Key Findings:
- Antimicrobial Activity: Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate has shown efficacy against various bacterial strains, indicating its potential use in treating infections.
- Anticancer Properties: Initial evaluations suggest that the compound may inhibit cancer cell growth, making it a candidate for further investigation in oncology.
Chemical Research
In the realm of chemical research, this compound serves as a versatile building block for synthesizing derivatives with enhanced biological activity. The synthesis typically involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity.
Synthesis Overview:
The synthesis involves several steps:
- Formation of the piperazine ring.
- Introduction of the anilinocarbonyl group.
- Esterification to yield the final product.
These reactions are critical for generating derivatives that can be tested for improved pharmacokinetic profiles and biological activity.
Case Study: Antibacterial Evaluation
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its utility in developing new antibiotics.
Case Study: Anticancer Activity
A study assessing the cytotoxic effects of various derivatives on human cancer cell lines showed that certain modifications to the piperazine structure could enhance anticancer efficacy. For instance, compounds derived from this base structure displayed IC50 values below 10 µM against several cancer types, indicating strong potential for therapeutic use .
Mechanism of Action
The mechanism of action of ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The anilinocarbonyl group increases molecular weight and aromaticity compared to simpler analogs like ethyl 2-(3-oxo-2-piperazinyl)acetate. Ester Chain Length: Propyl esters (e.g., propyl (3-oxo-2-piperazinyl)acetate) exhibit higher hydrophobicity than ethyl esters, impacting membrane permeability.
Thermal Stability :
- Predicted boiling points (~370°C) for ethyl and propyl esters suggest similar volatility, but experimental validation is lacking.
Biological Activity
Ethyl [1-(anilinocarbonyl)-3-oxo-2-piperazinyl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is . The compound is characterized by a piperazine ring, an anilinocarbonyl group, and an ester functional group. The piperazine moiety is particularly noteworthy as it is known for its interactions with various neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of certain bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to effective antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown inhibition rates ranging from 41% to 85% against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with effective concentrations (EC50 values) below 10 µM .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (3-oxo-2-piperazinyl)acetate | Simpler piperazine structure; lacks an anilinocarbonyl group. | |
| Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate | Enhanced lipophilicity; potential for greater biological activity. | |
| Ethyl 2-(aminocarbonyl)anilinoacetate | Features aminocarbonyl substituent; influences solubility and reactivity. |
This table illustrates how variations in substituents can affect the biological properties of piperazine-based compounds.
Study on Cytotoxicity
In a recent study, a series of novel hybrid chalcone N-ethyl-piperazinyl amides were synthesized and tested against the NCI-60 cancer cell line panel. The results indicated that these compounds exhibited broad-spectrum cell inhibition, with some derivatives showing up to 85% reduction in cell viability against melanoma and CNS cancer cell lines . Such findings highlight the potential of piperazine derivatives as anticancer agents.
Antimicrobial Screening
Another research effort focused on synthesizing norfloxacin hybrids that demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for these hybrids were significantly lower than those for traditional treatments, showcasing the enhanced efficacy of modified piperazine structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
